(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide
Description
This compound is a structurally complex acrylamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl moiety, and an (E)-configured propenamide chain. The sulfone group in the tetrahydrothiophene ring enhances polarity and metabolic stability, while the 4-methoxyphenyl substituent contributes to π-π stacking interactions in biological systems. The (E)-stereochemistry of the acrylamide chain is critical for maintaining planar geometry, which is often associated with binding affinity in enzyme inhibition . Synthesis typically involves multi-step routes, including cyclocondensation of hydrazine derivatives with β-ketoesters, followed by sulfonation and amidation. Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD) and NMR spectroscopy, as demonstrated in analogous compounds .
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(E)-N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-8-18(9-11-20)21-15-22(26(25-21)19-13-14-31(28,29)16-19)24-23(27)12-7-17-5-3-2-4-6-17/h2-12,15,19H,13-14,16H2,1H3,(H,24,27)/b12-7+ |
InChI Key |
CTDZRTSYTMZKKS-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)/C=C/C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C=CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the tetrahydrothiophene dioxide moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form.
Coupling reactions: The final step involves coupling the pyrazole ring with the tetrahydrothiophene dioxide and the phenylprop-2-enamide group under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with similar acrylamide and pyrazole derivatives. Key differences and implications are summarized below:
Substituent Effects on Bioactivity
- Compound A: (2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide () Key Difference: Replaces the 4-methoxyphenyl group with a 4-chlorobenzyl moiety. The benzyl group may enhance lipophilicity (logP ~3.2) compared to the methoxyphenyl analog (logP ~2.8) .
Compound B : N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide ()
- Key Difference : Substitutes the tetrahydrothiophene sulfone with a carbohydrazide group and shifts the methoxy group to the 2-position.
- Impact : The 2-methoxy orientation introduces steric hindrance, reducing binding pocket accessibility. The carbohydrazide moiety may participate in hydrogen bonding but lacks the sulfone’s metabolic stability .
Structural Confirmation Techniques
- SCXRD Validation : The title compound’s (E)-configuration and sulfone geometry are confirmed via SCXRD, as seen in analogous hydrazinecarboxamide derivatives () .
- NMR Trends: The 1H-NMR signal for the pyrazole C5 proton appears at δ 6.8–7.1 ppm, consistent with pyrazole derivatives in and . The sulfone’s deshielding effect shifts adjacent protons upfield by ~0.3 ppm compared to non-sulfonated analogs .
Pharmacokinetic and Toxicity Profiles
- Metabolism: The sulfone group in the title compound reduces cytochrome P450-mediated oxidation compared to non-sulfonated analogs like those in .
- Toxicity: Chlorinated analogs (e.g., Compound A) may exhibit higher bioaccumulation risks, as noted in TRI data revisions for halogenated compounds () .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Trends
| Signal | Title Compound (δ, ppm) | Analogous Compounds (δ, ppm) |
|---|---|---|
| Pyrazole C5-H | 6.9 | 6.8–7.1 () |
| Sulfone Adjacent CH2 | 3.4–3.7 | 3.3–3.6 () |
| Methoxy OCH3 | 3.8 | 3.7–3.9 () |
Biological Activity
The compound (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide (CAS Number: 1273542-92-9) is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, and biological effects, supported by data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of 437.5 g/mol . The structure features a tetrahydrothiophene ring, a pyrazole moiety, and a phenylpropene amide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1273542-92-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through oxidation processes.
- Attachment of the Pyrazole Group: Utilizing condensation reactions with appropriate aldehydes or ketones.
- Formation of the Prop-2-enamide Moiety: This step often involves acylation reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, azomethine derivatives containing pyrazole rings have shown potent activity against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans .
Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of related compounds against certified strains of Candida albicans and Cryptococcus neoformans. The results demonstrated that derivatives with pyrazole functionalities were effective at inhibiting fungal growth, suggesting potential applications in treating fungal infections .
Antitumor Activity
Compounds in the same class have also been investigated for their antitumor properties. For example, azomethine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings:
A series of in vitro assays demonstrated that these compounds could significantly reduce the viability of human cancer cell lines, indicating their potential as therapeutic agents in oncology.
Enzyme Inhibition
The compound's ability to interact with specific enzymes has been explored. It has been posited that it may act as an inhibitor for certain kinases and other enzymes involved in tumor progression .
The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors, leading to altered biochemical pathways. For instance:
- Inhibition of Kinases: This may result in reduced phosphorylation of key proteins involved in cell signaling.
- Interaction with DNA: Some derivatives have shown potential in disrupting DNA replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
